molecular formula C20H19BrN2O4 B2771834 methyl 1-((3-acetylphenyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1351581-55-9

methyl 1-((3-acetylphenyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2771834
CAS RN: 1351581-55-9
M. Wt: 431.286
InChI Key: GVJBPOIJDHHMAS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acetylphenyl group, a carbamoyl group, a bromo group, and a dihydroisoquinoline group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the aromatic acetylphenyl and dihydroisoquinoline rings, the carbamoyl group attached to the acetylphenyl ring, and the bromo group attached to the dihydroisoquinoline ring . These groups could influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at their functional groups. For example, the carbamoyl group could potentially be hydrolyzed to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group could increase the compound’s density and boiling point compared to similar compounds without a bromo group .

Scientific Research Applications

Antioxidant Activity

The compound’s radical scavenging activity has been investigated using the DPPH assay. Notably, all synthesized derivatives of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) demonstrated good radical scavenging activity. Some of these derivatives were even more potent than ascorbic acid, a well-known antioxidant. For instance, compound 3i exhibited an impressive IC50 of 6.2 ± 0.6 µM .

Anticancer Properties

Several derivatives of this compound were evaluated for their cytotoxic properties against colorectal RKO carcinoma cells. Compound 3i, in particular, stood out with an IC50 of 9.9 ± 1.1 μM against RKO cells. Autophagy proteins were activated as a survival mechanism, while the predominant pathway of cell death was p53-mediated apoptosis. These findings suggest potential applications in cancer therapy .

Isoxazolone Synthesis

Researchers have designed a one-pot three-component protocol for the formation of 3-methyl-4-((1-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-ones using this compound. The reaction involves 1-methyl-1H-indole-3-carbaldehyde, β-keto-esters, and hydroxylamine hydrochloride. The resulting isoxazolone derivatives have interesting structural features and may find applications in drug discovery .

Quinoline Derivatives

The compound has been utilized in the synthesis of novel quinoline derivatives. For example, 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones and 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-phenylquinolin-2(1H)-ones were designed and characterized. These derivatives may have potential applications in medicinal chemistry .

Other Potential Applications

While the above sections highlight specific areas, it’s worth noting that this compound’s unique structure and biological activities may inspire further research. Additional applications could include drug design, enzyme inhibition studies, and material science.

Future Directions

The study of complex organic compounds like this one is a vibrant area of research in chemistry and biology. Future research could explore the synthesis, reactivity, and biological activity of this compound, potentially leading to new insights or applications .

properties

IUPAC Name

methyl 1-[(3-acetylphenyl)carbamoyl]-7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4/c1-12(24)14-4-3-5-16(10-14)22-19(25)18-17-11-15(21)7-6-13(17)8-9-23(18)20(26)27-2/h3-7,10-11,18H,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJBPOIJDHHMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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